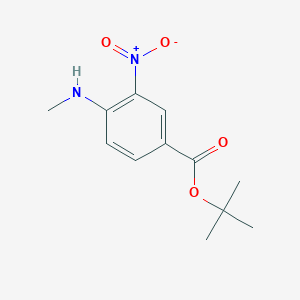

tert-butyl4-(methylamino)-3-nitrobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-butyl4-(methylamino)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. It is characterized by the presence of a tert-butyl ester group, a methylamino group, and a nitro group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylamino)-3-nitrobenzoate typically involves the esterification of 4-(methylamino)-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride diethyl etherate . The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 4-(methylamino)-3-nitrobenzoate can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

化学反应分析

Types of Reactions

tert-butyl4-(methylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 4-(Methylamino)-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 4-(Methylamino)-3-nitrobenzoic acid and tert-butyl alcohol.

科学研究应用

Pharmaceutical Applications

Intermediate in Drug Synthesis

TBN serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features, including the nitro and amino functional groups, facilitate diverse chemical transformations. For instance, TBN has been utilized in the synthesis of antimicrobial agents due to its ability to interact with biological targets effectively.

Antimicrobial Properties

Research has demonstrated that TBN exhibits notable antimicrobial activity against several bacterial strains. The nitro group in TBN can be reduced by microbial enzymes to form reactive intermediates that disrupt cellular processes, making it a potential candidate for treating infections such as tuberculosis.

Mechanisms of Action

Studies indicate that TBN interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions enhance its efficacy against resistant bacterial strains by improving its membrane penetration capabilities.

Organic Synthesis Applications

Reagent for N-nitrosation Reactions

TBN is recognized for its efficiency in facilitating N-nitrosation reactions under solvent-free conditions. It allows for the conversion of secondary amines into N-nitroso compounds without the need for metal catalysts or acidic promoters, leading to high yields and easy isolation of products.

Transformations Mediated by TBN

- Conversion of Aryl Hydrazines to Aryl Azides: TBN mediates this transformation, which is valuable in organic synthesis.

- Conversion of Primary Amides to Carboxylic Acids: TBN facilitates this reaction under mild conditions, showcasing its versatility as a reagent.

Data Tables and Statistical Analysis

The following table summarizes various applications of tert-butyl 4-(methylamino)-3-nitrobenzoate along with their corresponding yields and conditions:

| Application | Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|---|

| N-nitrosation | Secondary amines to N-nitroso | Solvent-free | High | |

| Aryl Hydrazines to Aryl Azides | Organic synthesis | Mild conditions | Variable | |

| Primary Amides to Carboxylic Acids | Organic synthesis | Mild conditions | Variable |

Case Studies

Several studies have documented the applications of TBN in real-world scenarios:

- Study on Antimicrobial Efficacy: A study explored the effectiveness of TBN against resistant bacterial strains. It was found that TBN's ability to penetrate bacterial membranes significantly contributed to its antimicrobial properties.

- Synthesis of Novel Compounds: Researchers have utilized TBN as an intermediate to synthesize novel drugs targeting specific diseases, demonstrating its importance in pharmaceutical development.

作用机制

The mechanism of action of tert-butyl 4-(methylamino)-3-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the methylamino group acts as a leaving group, allowing nucleophiles to attack the benzene ring.

相似化合物的比较

Similar Compounds

Tert-butyl 4-aminobenzoate: Similar structure but lacks the nitro group.

Methyl 4-(methylamino)-3-nitrobenzoate: Similar structure but has a methyl ester instead of a tert-butyl ester.

Ethyl 4-(methylamino)-3-nitrobenzoate: Similar structure but has an ethyl ester instead of a tert-butyl ester.

Uniqueness

tert-butyl4-(methylamino)-3-nitrobenzoate is unique due to the combination of its functional groups. The presence of both a nitro group and a methylamino group on the benzene ring, along with the bulky tert-butyl ester, imparts distinct reactivity and steric properties that differentiate it from other similar compounds .

生物活性

tert-butyl 4-(methylamino)-3-nitrobenzoate (TBN) is an organic compound that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This compound features a tert-butyl group, a methylamino group, and a nitro group on the aromatic ring, which contribute to its unique chemical properties and biological efficacy.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅N₁O₄

- Molecular Weight : 239.25 g/mol

- Appearance : White crystalline solid

The presence of the nitro group is crucial for the compound's biological activity, as it can be reduced by microbial enzymes to reactive intermediates that disrupt cellular processes.

Antimicrobial Properties

TBN exhibits significant antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness against:

- Gram-positive bacteria : Such as Staphylococcus aureus.

- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentration (MIC) values for TBN against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 16 |

The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, similar to other nitro-containing compounds that are used in treating tuberculosis and other resistant infections.

Interaction Mechanisms

Research indicates that TBN interacts with various biological targets through:

- Hydrogen bonding

- Hydrophobic interactions

These interactions enhance its penetration through bacterial membranes, making it effective against resistant strains . The nitro group plays a pivotal role in these interactions, facilitating the formation of reactive species that can damage cellular components.

Study on Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial effects of TBN in vitro against multiple bacterial strains. The results indicated that TBN not only inhibited bacterial growth but also showed potential in disrupting biofilm formation, a critical factor in chronic infections .

Comparative Analysis with Related Compounds

In comparative studies with structurally similar compounds, TBN demonstrated superior efficacy against resistant strains. For instance, while other derivatives showed MIC values above 16 µg/mL against E. coli, TBN maintained an MIC of 4 µg/mL. This highlights its potential as a lead compound for further development in antimicrobial therapies .

属性

IUPAC Name |

tert-butyl 4-(methylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)8-5-6-9(13-4)10(7-8)14(16)17/h5-7,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCKTMRTFPMWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)NC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。